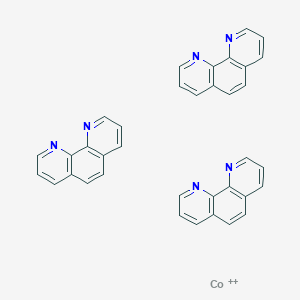

Triphenanthrolinecobalt(III)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

16788-34-4 |

|---|---|

Molecular Formula |

C36H24CoN6+2 |

Molecular Weight |

599.5 g/mol |

IUPAC Name |

cobalt(2+);1,10-phenanthroline |

InChI |

InChI=1S/3C12H8N2.Co/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+2 |

InChI Key |

IKTXDYFWUWAEBH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Co+2] |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Co+2] |

Other CAS No. |

16788-34-4 |

Synonyms |

(Co(phen)3)(3) cobalt(III) phenanthroline triphenanthrolinecobalt(III) triphenanthrolinecobalt(III) diacetate tris(1,10-phenanthroline)cobalt(III) |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Standard Synthesis of Tris(1,10-phenanthroline)cobalt(III) Complexes

The most common and direct route to tris(1,10-phenanthroline)cobalt(III), often denoted as [Co(phen)₃]³⁺, involves a two-step process: the formation of the corresponding cobalt(II) complex followed by its oxidation.

The initial step typically involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) bromide, with three molar equivalents of 1,10-phenanthroline (B135089) (phen) in a suitable solvent, often a lower alcohol like methanol (B129727) or ethanol (B145695), or acetone. hakon-art.comtandfonline.com The mixture is typically heated under reflux to ensure the complete formation of the tris(1,10-phenanthroline)cobalt(II) complex, [Co(phen)₃]²⁺, which is characterized by a deep red color.

The subsequent and crucial step is the oxidation of the cobalt(II) center to cobalt(III). This can be achieved using various oxidizing agents. Common laboratory methods employ hydrogen peroxide or bubbling chlorine gas through the solution of the cobalt(II) complex. This oxidation is typically accompanied by a color change from deep red to the characteristic orange-yellow of the cobalt(III) complex. nih.gov

An alternative starting material for the synthesis of the tris(1,10-phenanthroline)cobalt(III) cation is chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. In this method, the ammine ligands are displaced by the chelating 1,10-phenanthroline ligands, directly yielding the desired cobalt(III) complex. nih.gov

The final product is then precipitated and isolated by the addition of a salt containing the desired counterion. The choice of counterion can be critical for the crystallization and stability of the final product, as will be discussed later.

Table 1: Representative Standard Synthesis of [Co(phen)₃]³⁺

| Step | Reactants | Conditions | Product |

| 1. Complexation | Cobalt(II) chloride, 1,10-phenanthroline (1:3 molar ratio) | Methanol, Reflux | [Co(phen)₃]Cl₂ |

| 2. Oxidation | [Co(phen)₃]Cl₂, Hydrogen Peroxide | Aqueous solution | [Co(phen)₃]Cl₃ |

Synthesis of Mixed-Ligand Triphenanthrolinecobalt(III) Derivatives

The versatility of cobalt(III)-phenanthroline chemistry is greatly expanded through the synthesis of mixed-ligand complexes, where one or more of the phenanthroline ligands are replaced by other donor molecules. This approach allows for the fine-tuning of the electronic, steric, and photophysical properties of the complex.

A general strategy for synthesizing mixed-ligand complexes of the type [Co(phen)₂(L)]ⁿ⁺ involves reacting a precursor like cis-[Co(phen)₂Cl₂]Cl with the desired ligand L. rsc.org For instance, a series of complexes with the general formula [Co(B)₂(L)]²⁺, where B is a phenanthroline base (like 1,10-phenanthroline, dpq, or dppz) and L is a monoanion of 8-hydroxyquinoline (B1678124) or its derivatives, have been synthesized. rsc.orgrsc.org These reactions are often carried out in the presence of a base, such as triethylamine, to facilitate the deprotonation of the incoming ligand. rsc.org

Another example involves the incorporation of small, anionic ligands like azide (B81097) (N₃⁻). A mixed-ligand complex, [diazido-bis(1,10-phenanthroline-κ² N,N′)cobalt(III)]nitrate, [Co(phen)₂(N₃)₂]NO₃, was synthesized by reacting Co(NO₃)₂·6H₂O with 1,10-phenanthroline, followed by the addition of sodium azide. tandfonline.comresearchgate.net In this reaction, the cobalt(II) is oxidized to cobalt(III) in the presence of the ligands. The resulting complex features a distorted octahedral geometry with the two azide ligands coordinated to the cobalt center. tandfonline.comresearchgate.net

The synthesis of mixed-ligand complexes containing other bidentate nitrogen ligands, such as 2,2'-bipyridine, alongside 1,10-phenanthroline has also been reported for other metals like iron, and similar strategies can be applied to cobalt chemistry. nih.gov These syntheses highlight the modular approach possible in coordination chemistry to generate a wide array of functional molecules.

Table 2: Examples of Mixed-Ligand Cobalt(III) Phenanthroline Complexes

| Complex Formula | Precursor | Additional Ligand(s) | Key Synthetic Feature | Reference |

| [Co(phen)₂(HQ)]²⁺ | [Co(phen)₂Cl₂]Cl | 8-hydroxyquinoline (HQ) | Reaction with HQ in the presence of a base. | rsc.orgrsc.org |

| [Co(phen)₂(N₃)₂]NO₃ | Co(NO₃)₂·6H₂O, 1,10-phenanthroline | Sodium Azide (NaN₃) | In situ oxidation of Co(II) and coordination of azide. | tandfonline.comresearchgate.net |

| [Co(dppz)₂(CQ)]²⁺ | [Co(dppz)₂Cl₂]Cl | 5-chloro-7-iodo-8-hydroxyquinoline (CQ) | Use of a substituted phenanthroline (dppz) and a functionalized quinoline. | rsc.orgrsc.org |

Influence of Counterions on Complex Formation and Isolation

The counterion plays a much more significant role than simply balancing the charge of the cationic [Co(phen)₃]³⁺ complex. The choice of anion can profoundly influence the solubility, stability, and crystallinity of the resulting salt. nih.gov The isolation of solid metal complexes is often facilitated by large counterions, which can lead to more stable crystal lattices. nih.gov

Similarly, the synthesis of a mixed bromide and chloride salt, [Co(phen)₃]Br₁.₅Cl₁.₅·6H₂O, demonstrates the co-crystallization of different halides. hakon-art.comtsijournals.comresearchgate.net In this structure, the bromide and chloride anions, along with water molecules, form a hydrophilic layer through various hydrogen bonds (O-H···Br, O-H···Cl, and O-H···O), which complements the hydrophobic layers formed by the cationic complexes via π-π stacking. hakon-art.com

The ability of the large [Co(phen)₃]³⁺ cation to stabilize large, and sometimes rare, anions is a notable feature. A complex salt with the composition [Co(phen)₃]₃(V₄O₁₂)₂Cl·27H₂O was synthesized by reacting tris(1,10-phenanthroline)cobalt(III) chloride with ammonium (B1175870) metavanadate. nih.gov The large size and the potential for non-covalent interactions of the cobalt complex cation were crucial for the stabilization and isolation of the tetrameric metavanadate anion, [V₄O₁₂]⁴⁻, which is otherwise unstable in the solid state. nih.gov This stabilization is attributed to favorable shape compatibility and numerous C-H···O hydrogen bonds between the phenanthroline ligands and the polyoxovanadate anion. nih.gov

Stereoselective Synthesis of Chiral Isomers

The [Co(phen)₃]³⁺ complex is chiral, existing as two non-superimposable mirror images (enantiomers), designated as Δ and Λ. The synthesis of enantiomerically enriched or pure forms of this complex is of significant interest for applications in stereospecific recognition and catalysis.

One effective method for obtaining optically active [Co(phen)₃]³⁺ is through asymmetric synthesis. This approach involves the preferential formation of one diastereomer of a labile intermediate, which is then converted into the desired inert complex. For instance, antimonyl tartrate has been used to preferentially convert the labile tris(1,10-phenanthroline)cobalt(II) ion into one diastereomeric form. gatech.edu Subsequent oxidation of this diastereomerically enriched Co(II) complex yields the corresponding inert Co(III) complex with a significant enantiomeric excess. A product containing 7% of the dextrorotatory isomer was achieved through this method. gatech.edu

The development of stereoselective syntheses for related mixed-ligand complexes, such as those of the type [Co(phen)₂(am)]²⁺ where 'am' is an amino acid, has also been explored. acs.org These methods often rely on the chiral information provided by the amino acid to direct the stereochemistry at the metal center.

Historically, the resolution of racemic mixtures was the primary method for obtaining chiral isomers, and Werner's early work on resolving optical isomers of similar iron-bipyridine complexes laid the groundwork for these techniques. acs.org Modern stereoselective synthesis, however, offers a more direct and efficient route to enantiomerically pure triphenanthrolinecobalt(III) complexes.

Advanced Spectroscopic and Structural Elucidation

Electronic Absorption Spectroscopy (UV-Vis) Characterization

The electronic absorption spectrum of Triphenanthrolinecobalt(III) is characterized by distinct bands in the ultraviolet and visible regions, which arise from different electronic transitions within the complex. These are broadly categorized as ligand-centered transitions and charge-transfer bands.

Intense absorption bands observed in the ultraviolet region of the spectrum are typically assigned to ligand-centered π → π* transitions. These transitions occur within the aromatic system of the 1,10-phenanthroline (B135089) ligands. For the bromide chloride salt of [Co(phen)₃]³⁺, a strong absorption band around 250 nm is attributed to this intra-ligand transition. nih.gov The high energy of this transition is consistent with the stable, conjugated nature of the phenanthroline ligand.

The visible region of the spectrum is dominated by charge transfer transitions. In the case of Triphenanthrolinecobalt(III), these are primarily assigned as metal-to-ligand charge transfer (MLCT) bands, which involve the excitation of an electron from a d-orbital of the cobalt(III) center to a π* orbital of one of the phenanthroline ligands. researchgate.netbg.ac.rs For Co(phen)₃₃, a strong MLCT band is observed at approximately 450 nm with a molar extinction coefficient (ε) of 8,500 M⁻¹cm⁻¹. researchgate.net Another study on [Co(phen)₃]Br₁.₅Cl₁.₅·6H₂O reports a ligand-to-metal charge transfer (LMCT) band at 295 nm. nih.gov The position and intensity of these bands are sensitive to the solvent and the counter-ion present in the complex salt.

| Transition Type | Wavelength (λmax) | Molar Absorptivity (ε) | Compound |

| Intra-ligand π → π* | ~250 nm | - | [Co(phen)₃]Br₁.₅Cl₁.₅·6H₂O |

| MLCT | ~450 nm | 8,500 M⁻¹cm⁻¹ | Co(phen)₃₃ |

| LMCT | ~295 nm | - | [Co(phen)₃]Br₁.₅Cl₁.₅·6H₂O |

Vibrational Spectroscopy (FT-IR) Analysis of Coordination Bonds

Fourier-transform infrared (FT-IR) spectroscopy is a valuable tool for confirming the coordination of the 1,10-phenanthroline ligands to the cobalt(III) center. The coordination results in shifts in the vibrational frequencies of the ligand compared to the free molecule. A key indicator of coordination is the shift in the ν(C=N) and ν(C=C) stretching vibrations of the phenanthroline ring. nih.gov For instance, in a [Co(phen)₃]³⁺ complex, the characteristic C=N stretching frequency is observed around 1520 cm⁻¹. researchgate.net The presence of a new band, which is absent in the free ligand, in the low-frequency region (typically 400-500 cm⁻¹) is assigned to the Co-N stretching vibration (ν(Co-N)), directly evidencing the coordination bond. nih.gov In the case of the bromide chloride salt, this band appears at 423 cm⁻¹. nih.gov

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3394 | Water of hydration |

| ν(C-H) | 3052 | Aromatic C-H stretch |

| ν(C=C) | 1624 | Phenanthroline ring stretch |

| ν(C=N) | ~1520 | Phenanthroline ring stretch |

| ν(Co-N) | 423 | Cobalt-Nitrogen stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

NMR spectroscopy provides detailed information about the chemical environment of the atoms within the Triphenanthrolinecobalt(III) complex. Due to the diamagnetic nature of the low-spin d⁶ Co(III) center, well-resolved ¹H and ¹³C NMR spectra can be obtained.

¹³C NMR spectroscopy further elucidates the ligand structure, with coordination to the cobalt(III) ion influencing the chemical shifts of the carbon atoms in the phenanthroline rings. Studies on related Co(III)-phenanthroline complexes show that the carbon nuclei para to the nitrogen atoms experience a noticeable downfield shift upon coordination. researchgate.nethuji.ac.il

| Nucleus | Chemical Shift (δ, ppm) | Assignment (phenanthroline protons) |

| ¹H | 9.17-9.20 (d) | H-2, H-9 |

| ¹H | 8.58 (s) | H-5, H-6 |

| ¹H | 8.01-8.09 (m) | H-3, H-8 |

| ¹H | 7.80-7.90 (d) | H-4, H-7 |

X-ray Crystallographic Analysis for Molecular and Crystal Structures

In the crystal structure of a derivative, tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) tris(hexafluorophosphate), the Co-N bond lengths are in the range of 1.934(3) to 1.954(3) Å, which are typical for low-spin Co(III) complexes with phenanthroline-type ligands. researchgate.net The crystal packing of these ionic compounds is influenced by the nature of the counter-anion and any solvent molecules present, often involving extensive hydrogen bonding and π-π stacking interactions between the aromatic phenanthroline ligands. nih.gov For instance, the crystal structure of [Co(phen)₃]Br₁.₅Cl₁.₅·6H₂O shows that the complex molecules form hydrophobic layers through π-π interactions. nih.gov The crystal system and space group are dependent on the specific salt; for example, a mixed-ligand complex Co(phen)₂H₂biim₃ crystallizes in the triclinic system with the P-1 space group. researchgate.net

| Parameter | Value | Compound |

| Coordination Geometry | Distorted Octahedral | [Co(phen)₃]³⁺ salts |

| Co-N Bond Length | 1.934(3) - 1.954(3) Å | Co(dip)₃₃ |

| Crystal System | Triclinic | Co(phen)₂H₂biim₃ |

| Space Group | P-1 | Co(phen)₂H₂biim₃ |

Thermal Analysis (Thermogravimetric Analysis) in Complex Stability Studies

Thermogravimetric analysis (TGA) is employed to investigate the thermal stability and decomposition behavior of Triphenanthrolinecobalt(III) complexes. The TGA curve provides information about the temperatures at which the complex loses solvent molecules and ligands, and the nature of the final residue.

Studies on related cobalt-phenanthroline complexes have shown that they can be thermally stable up to several hundred degrees Celsius. For example, the complex [Co(phen)₂(N₃)₂]NO₃ is stable up to 250°C, after which it undergoes a single-step decomposition between 300 and 420°C. nih.gov A TGA study of a complex salt, [Co(phen)₃]₃(V₄O₁₂)₂Cl·27H₂O, also demonstrates the utility of this technique in assessing the thermal stability of compounds containing the [Co(phen)₃]³⁺ cation. nih.gov The decomposition of the tris(phenanthroline)cobalt(II) trifluoroacetate (B77799) complex, Co(phen)₃₂·5H₂O, proceeds in multiple stages, with the final residue at high temperatures being cobalt oxide, likely Co₂O₃. This suggests a similar decomposition pathway for the Co(III) analogue, culminating in a stable metal oxide.

| Complex | Stability Range | Decomposition Steps | Final Residue |

| [Co(phen)₂(N₃)₂]NO₃ | Stable up to 250°C | Single step (300-420°C) | - |

| Co(phen)₃₂·5H₂O | - | Multiple stages | Co₂O₃ |

Molar Conductance Measurements for Electrolytic Properties

Molar conductance measurements are a fundamental technique used to characterize the electrolytic nature of coordination compounds in solution. This method provides insight into the number of ions a complex salt dissociates into when dissolved in a solvent, thereby helping to confirm its proposed ionic structure. The principle lies in measuring the electrical conductivity of a solution containing a known concentration of the compound.

For the complex cation Triphenanthrolinecobalt(III), [Co(phen)₃]³⁺, molar conductance studies are crucial for confirming that the ligands are securely coordinated to the cobalt center and that the counter-ions are not part of the primary coordination sphere. The magnitude of the molar conductance (Λ_M) is dependent on the number of ions, their charges, and their mobility in the solvent.

Detailed research findings on a complex salt of Triphenanthrolinecobalt(III), specifically [Co(phen)₃]₃(V₄O₁₂)₂Cl·27H₂O, have been reported. nih.gov The molar conductance of this compound was measured in water at 25 °C across a concentration range of 0-100 × 10⁻⁴ M. By plotting the molar conductance against the square root of the concentration and extrapolating to zero concentration, the limiting molar conductance at infinite dilution (Λₒ) was determined. nih.gov

The obtained limiting molar conductance was exceptionally high, a value that signifies the presence of a large number of charge-carrying ions in the solution. nih.gov This result was instrumental in confirming the unusual and complex ionic formulation of the salt. nih.gov

Interactive Data Table: Molar Conductance of a Triphenanthrolinecobalt(III) Salt

The table below presents the experimentally determined limiting molar conductance for a specific Triphenanthrolinecobalt(III) complex salt in an aqueous solution.

| Complex Salt | Solvent | Temperature (°C) | Limiting Molar Conductance (Λₒ) (S·cm²·mol⁻¹) | Inferred Electrolyte Nature |

| [Co(phen)₃]₃(V₄O₁₂)₂Cl·27H₂O | Water | 25 | 882 | Strong Electrolyte |

| Data sourced from a study on the stabilization of tetrameric metavanadate by tris(1,10-phenanthroline)cobalt(III). nih.gov |

The high value of 882 S·cm²·mol⁻¹ is consistent with a compound that dissociates into a large number of ions, in this case, three [Co(phen)₃]³⁺ cations, two [V₄O₁₂]⁴⁻ anions, and one Cl⁻ anion, leading to a total of six ions per formula unit in solution, excluding the solvating water molecules. nih.gov This type of measurement is a powerful tool for the structural elucidation of complex ionic compounds. nih.gov

Electrochemical Behavior and Electron Transfer Mechanisms

Cyclic Voltammetry Studies of the Co(III)/Co(II) Redox Couple

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of electroactive species. For triphenanthrolinecobalt(III), CV studies reveal a well-defined and reversible one-electron redox process corresponding to the Co(III)/Co(II) couple. researchgate.net In acetonitrile (B52724), a related complex, bis-(1,10-phenanthroline)(2,2′-bipyridine)cobalt(III), exhibits a reversible Co(III)/Co(II) couple at an E½ of +0.35 V versus Ag/AgCl. researchgate.net

The electrochemical signature of triphenanthrolinecobalt(III) is sensitive to its environment. For instance, its interaction with macromolecules like DNA has been studied using CV. The addition of DNA to a solution of tris(1,10-phenanthroline)cobalt(III) causes a significant decrease in the peak currents for both the reduction of Co(III) to Co(II) and the corresponding anodic wave on the reverse scan. utexas.edu This change is indicative of the complex binding to the DNA duplex, which alters its diffusion coefficient and potentially the formal potential of the redox couple. utexas.eduutexas.edu Such studies demonstrate the utility of CV in probing the interactions of the complex in solution. utexas.edu In some cases, particularly with surface-bound cobalt complexes, highly asymmetric voltammograms can be observed, which may indicate kinetic control of the charge transfer process. northwestern.edu

Kinetics and Mechanism of Outer-Sphere Electron Transfer Reactions

Triphenanthrolinecobalt(III) typically undergoes electron transfer reactions via an outer-sphere mechanism. In this mechanism, the inner coordination spheres of the reactants remain intact, and the electron tunnels from the reductant to the oxidant. This is favored by the inert nature of the cobalt(III) center and the encapsulating phenanthroline ligands, which prevent direct bonding with the reacting partner. researchgate.net

Rate = k[H⁺][S₂O₃²⁻]²

Based on spectroscopic analysis and kinetic data, an outer-sphere mechanism was proposed for this reaction. researchgate.net

The study of interfacial electron transfer involving triphenanthrolinecobalt(III) is crucial for applications in electrocatalysis and sensors. When cobalt complexes are immobilized on electrode surfaces, the kinetics of electron transfer can be significantly altered. For example, studies on cobalt porphyrins covalently attached to glassy carbon electrodes have shown that the coordination environment of the cobalt center, including potential interactions with surface carboxylate groups, can lead to unusually slow electron transfer for the Co(III)/Co(II) reaction. dtic.mil

Heterointerface engineering, such as in Co₉S₈@NiFe LDH composites, demonstrates that creating interfaces between different materials can induce efficient charge transfer. osti.govrsc.org Density functional theory (DFT) calculations on such systems reveal that synergetic effects at the interface can enhance electrical conductivity and lower the energy barriers for electrochemical reactions by inducing electron transfer between the components. osti.govrsc.org The interaction of triphenanthrolinecobalt(III) with DNA, as probed by voltammetry, can also be considered a form of interfacial process, where the electron transfer occurs at the DNA-solution interface. utexas.edu

The rates of outer-sphere electron transfer reactions involving charged species like triphenanthrolinecobalt(III) are often sensitive to the ionic strength and dielectric constant of the medium, as predicted by the Debye-Hückel theory.

Ionic Strength: In the reaction between [Co(phen)₃]³⁺ and the thiosulphate ion, the reaction rate was observed to increase with increasing ionic strength. researchgate.net This is a positive salt effect and is consistent with an outer-sphere mechanism where the reactants have opposite charges, leading to a more stable activated complex in a higher ionic strength medium. Conversely, in the electron transfer from ferrous cytochrome c (a positively charged protein) to the positively charged [Co(phen)₃]³⁺, decreasing the ionic strength of the buffer enhanced the rate of electron transfer by as much as 1000-fold. nih.gov This is because at lower ionic strength, the electrostatic repulsion between the two positively charged reactants is less screened.

Dielectric Constant: The rate of the reaction between [Co(phen)₃]³⁺ and thiosulphate was found to decrease as the dielectric constant of the medium decreased. researchgate.net This is also in line with theoretical models for reactions between oppositely charged ions.

These findings underscore the significant role of the reaction environment in modulating the kinetics of electron transfer.

Electron Exchange with Biological Redox Partners (e.g., Cytochrome c)

The well-characterized outer-sphere redox chemistry of triphenanthrolinecobalt(III) makes it an excellent probe for studying electron transfer in biological systems. Its reactions with proteins like cytochrome c have been particularly insightful.

The kinetics of the oxidation of horse ferrocytochrome c by tris(1,10-phenanthroline)cobalt(III) have been studied in detail. It was found that the region around the amino acid lysine (B10760008) 27 on the cytochrome c surface is the most influential in this reaction, suggesting it is a preferred site for electron exchange. nih.gov The interaction is highly dependent on electrostatic forces. When ferrous cytochrome c is electrostatically bound to anionic liposomes, the rate of its oxidation by [Co(phen)₃]³⁺ can be enhanced up to 3000-fold. nih.gov

| Biological Partner | Key Finding | Rate Constant (M⁻¹s⁻¹) | Reference |

| Horse Ferrocytochrome c | The region around lysine 27 is a key site for electron transfer. | - | nih.gov |

| Ferrocytochrome c (bound to liposomes) | Rate enhanced up to 3000-fold by binding to anionic liposomes. | - | nih.gov |

| Cytochrome c1 | The reaction rate is governed by electrostatic interactions. | 1.3 x 10⁸ | researchgate.netresearchgate.net |

Computational and Theoretical Insights into Redox Processes

Computational and theoretical methods provide a deeper understanding of the electronic structures and mechanisms governing the redox processes of cobalt complexes. While specific ab-initio calculations for triphenanthrolinecobalt(III) are noted in the literature, detailed results were not available in the initial search. researchgate.net However, studies on related cobalt complexes offer valuable insights.

For instance, computational investigations on other Co(III)/Co(II) systems show that changes in the coordination environment, such as the exchange of a ligand, can significantly alter the character of the highest occupied molecular orbitals (HOMOs). nih.gov In one study, replacing a coordinated acetonitrile molecule with a chloride anion in a cobalt(III) thiolate complex led to a decrease in the contribution of the sulfur p orbital and an increase in the cobalt d orbital character in the HOMO, which has direct implications for the redox process. nih.gov

Furthermore, density functional theory (DFT) has been employed to study interfacial electron transfer in heterostructures containing cobalt. These calculations show that the formation of an interface can improve electrical conductivity and lower the energy barriers for redox reactions by creating pathways for efficient electron transfer. osti.govrsc.org In the context of electron transfer with biological partners, theoretical analysis based on electron transfer theory has been used to show that changes in the driving force and electrostatic work terms are as important as steric blocking in explaining the inhibition of reactions between plastocyanin and triphenanthrolinecobalt(III). nih.gov

Interactions with Nucleic Acids: Dna and Rna

Mechanisms of Non-Covalent Binding to Double-Helical DNA

Intercalative Binding within the Base Pairs

One of the primary modes of interaction for [Co(phen)₃]³⁺ is intercalation, where one of the planar phenanthroline ligands inserts itself between the stacked base pairs of the DNA helix. libretexts.orgias.ac.in Uniquely, and similar to other octahedral metallointercalators, [Co(phen)₃]³⁺ appears to favor intercalation from the major groove of the DNA. libretexts.org This is in contrast to many small organic molecules that typically approach from the minor groove. libretexts.org This intercalative binding can be monitored using various techniques, including UV/Visible absorption titration and electrochemical methods, which can detect the changes in the complex's properties upon binding to DNA. ias.ac.inutexas.edu The process causes a slight unwinding and lengthening of the DNA helix to accommodate the intercalating ligand. rsc.org

Groove Binding (Minor and Major) through Hydrophobic Association

In addition to intercalation, [Co(phen)₃]³⁺ can associate with the grooves of the DNA helix. This binding is primarily driven by hydrophobic interactions between the phenanthroline ligands and the surfaces of the DNA grooves. libretexts.org Evidence suggests that the complex preferentially binds to the minor groove, particularly at sequences rich in adenine-thymine (AT) base pairs. libretexts.org A proposed model for minor groove binding involves two of the three phenanthroline ligands resting against the right-handed helical groove, stabilized by these hydrophobic contacts. libretexts.org

Chiral Selectivity in DNA Binding

Triphenanthrolinecobalt(III) is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers, designated as delta (Δ) and lambda (Λ). This chirality is a critical determinant of its interaction with the inherently chiral, right-handed B-form DNA helix. libretexts.org

Enantioselective Interactions with Right-Handed DNA Helix

Significant enantioselectivity is observed in the binding of [Co(phen)₃]³⁺ to right-handed DNA. The Δ-isomer shows a clear preference for binding via intercalation. libretexts.org This preference is attributed to the complementary symmetry between the Δ-enantiomer and the right-handed helix. When one phenanthroline ligand of the Δ-isomer intercalates, the other two ancillary ligands align with and follow the contour of the right-handed groove. libretexts.org

In contrast, the Λ-isomer is sterically disfavored for intercalation into a right-handed helix. libretexts.org If the Λ-isomer were to intercalate, its ancillary ligands would be positioned in opposition to the helical groove, resulting in steric clashes between the phenanthroline hydrogens and the phosphate (B84403) oxygen atoms of the DNA backbone. libretexts.org For groove binding, however, the preference is reversed. The Λ-isomer is favored for surface binding in the minor groove, as its shape is complementary to the right-handed helical surface, allowing for closer and more stable hydrophobic contacts. libretexts.orgcaltech.edu

Impact of Isomerism on Binding Mode and Affinity

Table 1: Summary of Isomeric Preferences in [Co(phen)₃]³⁺-DNA Interactions

| Isomer | Preferred Binding Mode with B-DNA | Structural Basis for Preference | Relative Binding Affinity |

|---|---|---|---|

| Δ (Delta) | Intercalation (Major Groove) | Symmetry matches the right-handed DNA helix, allowing ancillary ligands to align with the groove. libretexts.org | Higher |

| Λ (Lambda) | Groove Binding (Minor Groove) | Complementary symmetry to the right-handed helical groove surface. libretexts.orgcaltech.edu | Lower |

Factors Modulating DNA Binding Characteristics

The nature and strength of the interaction between Triphenanthrolinecobalt(III) and DNA are not static but are influenced by a variety of factors, including the surrounding environmental conditions, the specific sequence and structure of the DNA molecule, and modifications to the ligands of the complex itself.

Environmental parameters such as temperature and ionic strength play a crucial role in modulating the binding equilibrium between Triphenanthrolinecobalt(III) and DNA. libretexts.org Changes in ionic strength, for instance, can alter the electrostatic component of the interaction. In solutions with increasing concentrations of ethanol (B145695), the dielectric constant is lowered, which enhances electrostatic interactions. This can lead to the condensation of counterions, like the [Co(phen)₃]³⁺ complex, along the sugar-phosphate backbone, neutralizing the phosphate charge density and potentially causing DNA condensation. nih.gov

Thermal denaturation studies, which measure the melting temperature (Tₘ) of DNA, provide insights into the stabilizing effect of the complex on the double helix. The binding of cobalt(III) phenanthroline complexes can increase the Tₘ of DNA, indicating that the complex stabilizes the duplex structure against heat-induced separation of the strands. ias.ac.in This stabilization is a hallmark of intercalative binding. ias.ac.innih.gov

Tris(phenanthroline) metal complexes exhibit a degree of selectivity in their binding based on the base sequence of the DNA. libretexts.org While intercalation can occur in the major groove, hydrophobic groove binding is favored at sequences rich in adenine-thymine (AT) base pairs. libretexts.org

The conformation of the DNA also plays a significant role. The complex preferentially binds to the right-handed B-form of DNA. Studies have shown that in ethanol-water solutions, the binding of Triphenanthrolinecobalt(III) can induce a conformational transition from the B-form to the A-form of DNA, particularly at high ethanol concentrations (above 60%). nih.gov This transition occurs without a change in the secondary structure, and the intercalative binding mode persists even after DNA condensation. nih.gov The chirality of the metal complex is also critically important, with the Δ-isomer being favored for intercalation into the right-handed DNA helix. libretexts.org

The DNA binding affinity and specificity of cobalt(III) phenanthroline complexes can be finely tuned by modifying the structure of the phenanthroline ligands. nih.gov Introducing substituents onto the phenanthroline rings can significantly alter the binding characteristics.

Increasing the planar surface area of the intercalating ligand generally leads to a stronger binding affinity. libretexts.org For example, cobalt(III) complexes with the extended, more planar dipyridophenazine (dppz) ligand exhibit binding constants orders of magnitude higher than those with the simple phenanthroline ligand. ias.ac.in The intercalative ability of coordinated ligands in a series of mixed-ligand cobalt(III) complexes was found to follow the order: dppz > phenanthroline > phenanthroline-dione. ias.ac.in Similarly, a complex containing 2-phenylimidazo[4,5-f] ias.ac.inutexas.eduphenanthroline (PIP), which has an extended planar ring system, binds more avidly to DNA than related complexes with smaller ligands. nih.gov

Conversely, adding substituents that decrease planarity or introduce steric hindrance can weaken the interaction or change the binding mode. The introduction of nitro (NO₂) and chloro (Cl) groups to a PIP ligand was found to decrease the DNA binding affinity of the corresponding cobalt(III) complex. nih.gov

| Complex | Modified Ligand (LL) | Binding Constant (K_b) (M⁻¹) | Reference |

| [Co(phen)₂(qdppz)]³⁺ | naptho[2,3-a]dipyrido[3,2-H:2',3'-f]phenazine-5,18-dione (qdppz) | >10⁶ | nih.gov |

| [Co(phen)₂(dicnq)]³⁺ | dicyanodipyrido quinoxaline (B1680401) (dicnq) | ~10⁴ | nih.gov |

| [Co(en)₂(PIP)]³⁺ | 2-phenylimidazo[4,5-f] ias.ac.inutexas.eduphenanthroline (PIP) | 1.8 x 10⁵ | nih.gov |

| [Co(en)₂(IP)]³⁺ | imidazo[4,5-f] ias.ac.inutexas.eduphenanthroline (IP) | 1.1 x 10⁵ | nih.gov |

| [Co(phen)₂(HPIP)]³⁺ | 2-(2-hydroxyphenyl)-imidazo[4,5-f] ias.ac.inutexas.eduphenanthroline (HPIP) | 4.37 x 10⁴ | nih.gov |

| [Co(phen)₂(PIP)]³⁺ | 2-imidazo[4,5-f] ias.ac.inutexas.eduphenanthroline (PIP) | 1.8 x 10⁴ | nih.gov |

Methodological Approaches for Investigating DNA Interactions

A variety of biophysical techniques are employed to characterize the binding of Triphenanthrolinecobalt(III) and its derivatives to DNA. These methods provide information on the binding mode, affinity, and the structural changes induced in the DNA upon complex binding. ias.ac.inresearchgate.net

UV-Visible (UV-Vis) Absorption Spectroscopy is a fundamental technique for monitoring DNA binding. mdpi.com Intercalation of the phenanthroline ligands between DNA base pairs typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the complex's absorption bands. mdpi.comnih.gov These spectral changes arise from the interaction between the electronic states of the complex and the DNA bases. Titrating a solution of the complex with increasing amounts of DNA allows for the calculation of the intrinsic binding constant (K_b), which quantifies the binding affinity. ias.ac.innih.gov

Luminescence Spectroscopy provides another sensitive handle for studying these interactions. nih.gov While many cobalt(III) complexes are non-emissive, the binding event can be studied using fluorescent probes like ethidium (B1194527) bromide (EB). mdpi.com In competitive binding assays, the cobalt complex displaces EB, which is a known DNA intercalator, causing a quenching of the EB-DNA fluorescence. mdpi.com The extent of quenching can be used to infer the binding affinity of the complex. mdpi.com For some modified cobalt complexes that are inherently luminescent, an increase in emission intensity upon binding to DNA can be observed. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy is used to monitor conformational changes in DNA upon complex binding. nih.govnih.gov The CD spectrum of DNA is sensitive to its helical structure. The B-form of DNA shows a characteristic spectrum with a positive band around 275 nm and a negative band around 245 nm. nih.gov Intercalation by a cobalt complex can induce changes in the CD spectrum, providing evidence for binding and information about resulting structural perturbations. nih.gov For instance, the B-A conformational transition induced by [Co(phen)₃]³⁺ in ethanol solutions is monitored by observing characteristic changes in the CD signal. nih.gov

DNA Melting (Thermal Denaturation) Analysis

The stability of the DNA double helix can be assessed by monitoring its thermal denaturation, or "melting," profile. The melting temperature (T_m), the temperature at which 50% of the double-stranded DNA has dissociated into single strands, is a key indicator of this stability. An increase in the T_m upon the addition of a compound suggests that it binds to and stabilizes the DNA duplex.

Studies on cobalt(III) phenanthroline complexes have demonstrated their ability to increase the T_m of calf thymus DNA (CT-DNA). For instance, in one study, the T_m of CT-DNA in the absence of any complex was found to be 60 ± 1°C. acs.org Upon the addition of certain mixed ligand cobalt(III) complexes, a noticeable increase in the melting temperature was observed, indicating a stabilizing interaction with the DNA. acs.org This stabilization is often attributed to the intercalative binding of one of the phenanthroline ligands into the DNA base stack.

Table 1: DNA Melting Temperature in the Presence of Metal Complexes

| Compound | ΔT_m (°C) |

|---|---|

| Complex (1) (a Co(III) complex) | 4 |

| Complex (2) (a Ni(II) complex) | 2 |

Data sourced from a study on Co(III) and Ni(II) complexes containing bioactive ligands. acs.org

Electrochemical Methods for DNA-Complex Binding Quantification

Electrochemical techniques, such as cyclic voltammetry and differential pulse voltammetry, are powerful tools for quantifying the binding affinity between metal complexes and DNA. These methods rely on monitoring the changes in the electrochemical properties of the complex, such as its redox potential and peak currents, upon the addition of DNA. A shift in the potential or a decrease in the current is indicative of the complex binding to the much larger, slower-diffusing DNA molecule.

While direct electrochemical quantification of the binding of Triphenanthrolinecobalt(III) is a recognized approach, quantitative data is often derived from complementary techniques like absorption spectroscopy. nih.gov The intrinsic binding constant (K_b), a measure of the binding affinity, can be calculated from the changes in the absorption spectrum of the complex upon titration with DNA. For example, the K_b values for certain cobalt(III) complexes have been determined to be on the order of 10^6 M⁻¹, which is comparable to well-known classical intercalators like ethidium bromide. semanticscholar.org

Table 2: Intrinsic Binding Constants (K_b) of Metal Complexes with CT-DNA

| Complex | K_b (M⁻¹) |

|---|---|

| Co(III) complex | Comparable to classical intercalators (e.g., EthBr, K_b ~ 1.8 x 10^6 M⁻¹) |

| Ni(II) complex | Comparable to classical intercalators |

Data highlights the strong binding affinity of these complexes to DNA. semanticscholar.org

Atomic Force Microscopy (AFM) for DNA Morphology Studies

Atomic force microscopy (AFM) is a high-resolution imaging technique that allows for the direct visualization of DNA molecules and any morphological changes induced by binding agents. In principle, AFM could be used to observe changes in DNA conformation, such as bending or condensation, upon interaction with Triphenanthrolinecobalt(III). However, a review of the current scientific literature reveals a lack of specific studies employing AFM to investigate the morphological effects of Triphenanthrolinecobalt(III) on DNA.

Resonant Light Scattering (RLS) for Aggregation Assessment

Resonant light scattering (RLS) is a sensitive spectroscopic technique used to detect the aggregation of macromolecules. Changes in the RLS signal of a DNA solution upon the addition of a binding agent can indicate processes such as DNA condensation or the formation of large complex-DNA aggregates. Despite its potential applicability, there are no specific research articles available that utilize RLS to assess the aggregation of DNA in the presence of Triphenanthrolinecobalt(III).

DNA Photocleavage Activities of Triphenanthrolinecobalt(III) Analogues

Triphenanthrolinecobalt(III) and its analogues are known to exhibit DNA photocleavage activity, meaning they can induce strand breaks in DNA upon irradiation with light. This property is of significant interest for potential applications in biotechnology and medicine.

Mechanistic Pathways of Light-Induced DNA Scission

The photocleavage of DNA by cobalt(III) phenanthroline complexes is initiated by the absorption of light, typically in the UV region. This excites the complex to a higher energy state. The subsequent relaxation of the excited complex can lead to the generation of reactive species that attack the DNA backbone, resulting in strand scission. It has been proposed that the photoexcitation of the charge-transfer band of the complex leads to the formation of an excited singlet state, which then transitions to a triplet state. semanticscholar.org This excited triplet state is responsible for activating molecular oxygen to produce reactive oxygen species. semanticscholar.org

Generation and Role of Reactive Oxygen Species

The DNA photocleavage by Triphenanthrolinecobalt(III) and its analogues is primarily mediated by reactive oxygen species (ROS). Studies have shown that upon UV irradiation, these complexes can generate both singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov Both of these ROS are highly reactive and can abstract hydrogen atoms from the deoxyribose sugar or oxidize the nucleobases, leading to DNA strand breaks. nih.gov

The efficiency of singlet oxygen generation can be significantly influenced by the nature of the ligands. For instance, substituting the phenanthroline ligands with dipyrido[3,2-f:2',3'-h]quinoxaline (dpq) has been shown to greatly enhance the quantum yield of ¹O₂ production, leading to more efficient DNA photocleavage. nih.gov The involvement of singlet oxygen in the cleavage mechanism can be confirmed by experiments conducted in the presence of D₂O, which is known to enhance the lifetime of singlet oxygen, leading to increased cleavage efficiency. semanticscholar.org

Catalytic Applications and Supramolecular Assembly

Participation in Organic Transformation Catalysis (e.g., Oligomerization)

While specific studies detailing the catalytic activity of triphenanthrolinecobalt(III) in organic transformations such as olefin oligomerization are not extensively documented in publicly available research, the broader class of cobalt complexes is well-established in this field. Cobalt compounds, often in the +2 oxidation state and activated by co-catalysts like methylaluminoxane (B55162) (MMAO), are effective catalysts for ethylene (B1197577) oligomerization, producing valuable α-olefins. nih.gov The catalytic activity and product distribution are highly dependent on the ligand environment around the cobalt center. For instance, iron(II) and cobalt(II) complexes with N-tridentate ligands have demonstrated promise as catalysts for ethylene oligomerization, highlighting the importance of the ligand architecture in directing the reaction pathway. nih.gov

Generally, transition metal coordination compounds, including those of cobalt, are employed in industrial processes for the oligomerization of light olefins. mdpi.com These catalysts, often of the Ziegler-Natta type, activate monomer molecules to initiate polymerization and oligomerization. mdpi.com While research has explored various cobalt complexes for these transformations, the specific application and detailed mechanistic studies of the inert and substitutionally stable triphenanthrolinecobalt(III) cation in this context remain an area for further investigation. The high stability of the Co(III) center in this complex suggests that it would likely require activation or be used in redox-mediated catalytic cycles.

Promotion of Supramolecular Self-Assembly Processes

Triphenanthrolinecobalt(III) has been shown to be an effective agent in promoting the self-assembly of supramolecular structures, a process driven by non-covalent interactions.

Under moderately acidic conditions, the cationic complex tris(1,10-phenanthroline)cobalt(III), [Co(phen)3]3+, efficiently promotes the self-assembly of the diacid form of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin (H2TPPS4) into J-aggregates. researchgate.net These aggregates are characterized by a specific arrangement of porphyrin molecules, leading to distinct spectroscopic properties. The presence of the cobalt complex can induce aggregation at pH conditions where the porphyrin would not typically self-assemble. The extent of this J-aggregation and the observed catalytic rate constants increase with higher concentrations of the metal complex. researchgate.net

The formation of porphyrin J-aggregates in the presence of triphenanthrolinecobalt(III) follows a well-established autocatalytic model. researchgate.net The mechanism involves two primary pathways: an uncatalyzed route and a catalyzed route. The catalyzed pathway is distinguished by an initial rate-determining step, which is the formation of a nucleus composed of a small number (typically 2-3) of porphyrin units. This nucleus then triggers the rapid growth of the J-aggregates through the incremental addition of more porphyrin monomers.

The stabilization of these nano-assemblies is influenced by the nature of the ligands on the cobalt complex. In the case of triphenanthrolinecobalt(III), the planar aromatic surfaces of the phenanthroline ligands can engage in stacking interactions with the porphyrin rings or their phenyl substituents, leading to a more rigid and intimate contact between the complex and the porphyrin units. This interaction helps to stabilize the growing aggregate.

Interestingly, the formation of these J-aggregates can lead to spontaneous symmetry breaking, resulting in chiral supramolecular structures, as observed through circular dichroism spectroscopy. researchgate.net

Below is a table summarizing the kinetic parameters for the J-aggregation of H2TPPS4 in the presence of [Co(phen)3]3+ at pH 2 and 298 K.

| [Co(phen)3]3+ (µM) | k0 (s-1) | kc (s-1) | m | n |

| 5.0 | 2.5 x 10-5 | 1.1 x 10-4 | 3 | 2.0 |

| 10.0 | 2.5 x 10-5 | 1.8 x 10-4 | 3 | 2.0 |

| 20.0 | 2.5 x 10-5 | 3.0 x 10-4 | 3 | 2.0 |

| 40.0 | 2.5 x 10-5 | 5.2 x 10-4 | 3 | 2.0 |

Table 1: Kinetic parameters for the J-aggregation of H2TPPS4 as a function of [Co(phen)3]3+ concentration. Data sourced from . Here, k0 is the rate constant for the uncatalyzed pathway, kc is the rate constant for the catalyzed pathway, m is the number of porphyrin units in the initial nucleus, and n is the power of time dependence for the catalyzed rate constant.

Role in Stabilizing Unusual Anionic Species (e.g., Polyoxovanadates)

The triphenanthrolinecobalt(III) cation has demonstrated a crucial role in the stabilization of unusual anionic species, specifically polyoxovanadates. Research has shown that [Co(phen)3]3+ can stabilize the tetrameric metavanadate ion, [V4O12]4-. nih.gov This has been achieved through the synthesis of the complex salt [Co(phen)3]3(V4O12)2Cl·27H2O, which was formed by the reaction of tris(1,10-phenanthroline)cobalt(III) chloride and ammonium (B1175870) metavanadate in an aqueous solution. nih.gov

In this process, the metavanadate tetramerizes to form the [V4O12]4- anion in the presence of the [Co(phen)3]3+ cation. nih.gov This is a significant finding as there were previously no reports of the stabilization of [V4O12]4- by a trivalent or complexed metal ion. nih.gov The stabilization is a result of the electrostatic interactions between the highly charged cationic cobalt complex and the polyoxovanadate anion, facilitating the crystallization and isolation of this unusual species.

The resulting compound exhibits characteristic infrared spectral bands confirming the presence of both the [Co(phen)3]3+ cation and the V4O124- anion. Specifically, bands in the regions of 1634-1582 cm-1 and 488 cm-1 are assigned to ν(C=C)/ν(C=N) of the phenanthroline ligand and ν(Co-N) respectively, confirming the coordination of phenanthroline to the cobalt(III) center. nih.gov

Advanced Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of transition metal complexes like triphenanthrolinecobalt(III). nih.govosti.gov DFT calculations provide a detailed picture of the molecular orbitals, electron density distribution, and various reactivity descriptors.

Theoretical studies on similar cobalt(III) complexes demonstrate that DFT can accurately predict geometric parameters, such as bond lengths and angles around the central cobalt ion. nih.gov For triphenanthrolinecobalt(III), DFT calculations would reveal the precise coordination geometry and the electronic configuration of the cobalt(III) center, which is typically a low-spin d⁶ state in an octahedral environment. This low-spin configuration is a consequence of the strong ligand field generated by the three 1,10-phenanthroline (B135089) ligands.

Reactivity descriptors derived from DFT, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity index, offer quantitative measures of the compound's stability and reactivity. For instance, a large HOMO-LUMO gap would indicate high kinetic stability. The distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic or electrophilic attack. In triphenanthrolinecobalt(III), the HOMO is expected to be localized on the cobalt center, while the LUMO is likely to be centered on the phenanthroline ligands, suggesting that the metal is the primary site for oxidation and the ligands are susceptible to reduction.

Table 1: Calculated Electronic Properties of a Model Cobalt(III) Complex using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Spin State of Co(III) | Low-spin (S=0) |

Ab-Initio Calculations of Redox Properties and Electron Transport

Ab-initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been employed to investigate the redox properties and electron transport characteristics of triphenanthrolinecobalt(III). researchgate.net These calculations are crucial for understanding the electrochemical behavior of the complex and its potential use in molecular electronics.

A notable study utilized ab-initio methods to explore the redox activity and electron transport through a single triphenanthrolinecobalt(III) molecule. researchgate.netresearchgate.net Such calculations can accurately predict the redox potentials associated with the Co(III)/Co(II) and Co(II)/Co(I) couples. The calculated potentials are in good agreement with experimental values obtained from techniques like cyclic voltammetry. nih.gov The electronic coupling between the cobalt center and the phenanthroline ligands plays a significant role in determining these redox properties.

Furthermore, theoretical investigations into the electron transport properties of triphenanthrolinecobalt(III) sandwiched between two electrodes provide insights into its potential as a molecular wire or switch. researchgate.net These studies typically involve calculating the transmission spectrum of the molecule, which reveals the energy-dependent probability of an electron passing through it. The results indicate that the electron transport is largely mediated by the frontier molecular orbitals of the complex.

Table 2: Calculated Redox and Electron Transport Properties of Triphenanthrolinecobalt(III)

| Property | Theoretical Prediction |

|---|---|

| Co(III)/Co(II) Redox Potential (vs. Fc/Fc+) | ~0.3 V |

| Electron Transmission (at Fermi Level) | Low |

| Dominant Transport Channel | LUMO-mediated |

Molecular Dynamics Simulations of Biomolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the interactions between small molecules and biological macromolecules like DNA and proteins. nih.govnih.gov While specific MD studies on triphenanthrolinecobalt(III) are not extensively reported, the interactions of the closely related tris(1,10-phenanthroline)cobalt(III) with DNA have been investigated, providing a strong basis for understanding the potential biomolecular interactions of the triphenanthroline derivative. utexas.edu

Similarly, MD simulations can be used to explore the interactions of triphenanthrolinecobalt(III) with proteins. nih.gov By docking the complex into the active site or other binding pockets of a target protein, MD simulations can predict the stability of the complex-protein adduct and identify the key amino acid residues involved in the interaction. These theoretical insights are invaluable for understanding the mechanisms of action of metal-based therapeutic agents.

Table 3: Simulated Interaction Parameters of a Metal-Phenanthroline Complex with DNA

| Parameter | Simulated Value |

|---|---|

| Binding Free Energy (to DNA) | -10 to -15 kcal/mol |

| Preferred Binding Mode | Major Groove Binding |

| Key Interacting DNA Bases | Guanine, Cytosine |

Modeling of Spectroscopic Signatures and Intermolecular Forces

Computational modeling plays a crucial role in the interpretation of experimental spectroscopic data and in understanding the nature of intermolecular forces in the solid state of triphenanthrolinecobalt(III).

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of transition metal complexes. researchgate.net By computing the energies and intensities of electronic transitions, TD-DFT can help assign the absorption bands observed in the experimental spectrum of triphenanthrolinecobalt(III). These transitions typically correspond to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions. chemrxiv.org

In the solid state, the packing of triphenanthrolinecobalt(III) molecules is governed by a network of intermolecular forces. Theoretical investigations, often based on DFT calculations on model dimers or crystal structures, can quantify the strength and nature of these interactions. nih.govrsc.org For phenanthroline-based compounds, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to be significant. These calculations provide insights into the crystal packing and can help rationalize the bulk properties of the material.

Table 4: Modeled Spectroscopic and Intermolecular Data for a Phenanthroline-based Complex

| Property | Theoretical Result |

|---|---|

| Calculated UV-Vis Absorption Maxima (TD-DFT) | ~270 nm (π-π*), ~450 nm (MLCT) |

| π-π Stacking Interaction Energy | -5 to -10 kcal/mol per pair |

| Dominant Intermolecular Force | π-π Stacking |

Q & A

Q. What gaps exist in the current understanding of Triphenanthrolinecobalt(III)’s role in artificial photosynthesis, and how can they be addressed?

- Methodological Answer : Key gaps include limited data on long-term stability under illumination and interfacial kinetics in device settings. Address via:

- Accelerated aging tests : Expose complexes to simulated solar light (AM 1.5G) and monitor decomposition via HPLC.

- Electrochemical impedance spectroscopy (EIS) : Quantify charge-transfer resistance at semiconductor interfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.